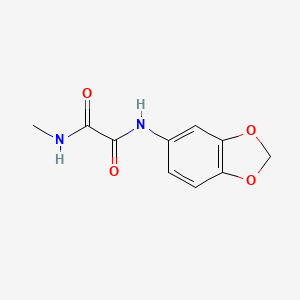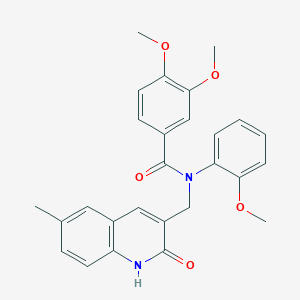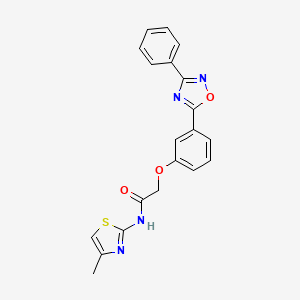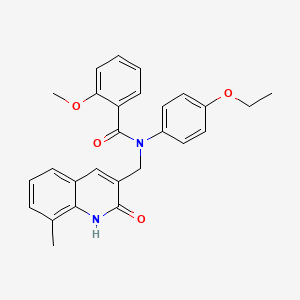
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the formula C9H7N . Quinoline is a colorless hygroscopic liquid with a strong odor. It is mainly used as a building block to other specialty chemicals .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their versatile applications in the fields of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide” would likely contain a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The exact structure would depend on the specific locations of the butyl, hydroxy, methyl, and pivalamide groups on this core.Chemical Reactions Analysis
The chemical reactions involving “N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide” would likely depend on the reactivity of the quinoline core and the various functional groups attached to it. Quinoline and its derivatives are known to participate in a wide range of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide” would depend on its specific structure. Quinoline itself is a colorless hygroscopic liquid with a strong odor .科学研究应用
Antisense Oligonucleotides (ASOs) Enhancement
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide: (let’s call it BQMP ) has shown promise in the realm of ASOs. ASOs are therapeutic molecules designed to target specific RNA sequences, and their efficacy depends on duplex formation with the target mRNA. BQMP enhances duplex stability due to its unique interactions with the minor groove. Researchers have explored incorporating BQMP into ASOs to improve their binding affinity and stability against enzymatic degradation .
Drug Discovery and Lead Optimization
Quinoline derivatives, including BQMP, serve as valuable scaffolds in drug discovery. Their diverse chemical properties make them attractive for designing novel pharmaceutical agents. Researchers have explored BQMP analogs for their potential as lead compounds in drug development. The hydroxyquinoline moiety in BQMP could be modified to create derivatives with specific pharmacological activities .
Metal Chelation and Coordination Chemistry
The hydroxyquinoline group in BQMP offers chelation sites for metal ions. Researchers have investigated BQMP’s ability to form stable complexes with transition metals. These complexes find applications in catalysis, luminescence, and bioinorganic chemistry. BQMP’s unique structure may allow for selective metal binding and subsequent applications in metal-based therapies .
Photophysical Properties and Fluorescent Probes
BQMP’s quinoline moiety exhibits interesting photophysical properties. Researchers have explored its fluorescence behavior, which could lead to the development of fluorescent probes. These probes can be used for cellular imaging, studying biological processes, and detecting specific molecules. BQMP-based fluorescent probes may find applications in diagnostics and research .
Biological Activity and Target Identification
Given BQMP’s structural resemblance to known bioactive compounds, researchers have investigated its potential biological activities. In vitro and in vivo studies have explored BQMP’s effects on cellular processes, including enzyme inhibition, receptor binding, and modulation of signaling pathways. Identifying specific targets for BQMP could open avenues for drug development .
Materials Science and Surface Modification
BQMP’s hydrophobic alkyl chain makes it suitable for surface modification. Researchers have explored its use in functionalizing materials, such as nanoparticles, polymers, and surfaces. BQMP-modified materials may exhibit altered wettability, improved adhesion, or enhanced biocompatibility. Applications range from coatings to drug delivery systems .
Yamaguchi, T., Horie, N., Aoyama, H., Kumagai, S., & Obika, S. (2023). Mechanism of the extremely high duplex-forming ability of oligonucleotides modified with N-tert-butylguanidine- or N-tert-butyl-N′-methylguanidine-bridged nucleic acids. Nucleic Acids Research, 51(15), 7749–7761. DOI: 10.1093/nar/gkad608
Recent advances in the synthesis of biologically and pharmaceutically relevant quinoline derivatives. (2020). RSC Advances, 10(48), 28877–28897. DOI: 10.1039/D0RA03763J
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-butyl-2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-6-7-10-22(19(24)20(3,4)5)13-16-12-15-9-8-14(2)11-17(15)21-18(16)23/h8-9,11-12H,6-7,10,13H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSVFHIPVCFPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide](/img/structure/B7709237.png)




![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709273.png)


